Cas no 1206970-19-5 (Methyl 3-aminocyclobutanecarboxylate)

Methyl 3-aminocyclobutanecarboxylate is a cyclobutane-derived compound featuring both an amino and an ester functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its strained cyclobutane ring enhances reactivity, facilitating ring-opening or functionalization reactions. The presence of the methyl ester group allows for further derivatization, while the amino group enables participation in amidation or condensation reactions. This compound is particularly valuable in medicinal chemistry for the development of constrained analogs and bioactive molecules. Its well-defined structure and functional group compatibility make it a useful building block for researchers exploring novel chemical spaces or optimizing drug candidates.
Methyl 3-aminocyclobutanecarboxylate structure
1206970-19-5 structure
Product Name:Methyl 3-aminocyclobutanecarboxylate
CAS No:1206970-19-5
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD09952304
CID:1026785
PubChem ID:39871617
Update Time:2025-06-14

Methyl 3-aminocyclobutanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-aminocyclobutanecarboxylate
    • methyl 3-aminocyclobutane-1-carboxylate
    • ANW-68768
    • CTK8C2654
    • MolPort-004-778-397
    • AM85499
    • Methyl cis-3-AMino-cyclob...
    • SCHEMBL17950624
    • methyl cis-3-aminocyclobutylcarboxylate
    • (1r,3r)-Methyl 3-aminocyclobutanecarboxylate
    • CS-0183742
    • methyl trans-3-aminocyclobutane-1-carboxylate
    • Cyclobutanecarboxylic acid, 3-amino-, methyl ester, trans-
    • XWBSFYWZNUKOEY-URHBZAFASA-N
    • DA-16917
    • Cyclobutanecarboxylic acid,3-amino-,methyl ester
    • MFCD18483112
    • 766458-70-2
    • (trans)-methyl 3-aminocyclobutanecarboxylate
    • Cyclobutanecarboxylic acid, 3-amino-, methyl ester, trans- (9CI)
    • methyl (1s,3s)-3-aminocyclobutane-1-carboxylate
    • Cyclobutanecarboxylic acid, 3-amino-, methyl ester, cis-
    • trans-methyl 3-aminocyclobutanecarboxylate
    • AKOS006238316
    • EN300-147130
    • 1206970-19-5
    • methyl trans-3-aminocyclobutanecarboxylate
    • SCHEMBL24107442
    • Cis-3-aminocyclobutanecarboxylic acid methyl ester
    • CS-0055241
    • cis-Methyl3-aminocyclobutanecarboxylate
    • methyl trans-3-aminocyclobutylcarboxylate
    • DTXSID30653861
    • P12407
    • EN300-147633
    • AKOS006311312
    • EN300-144969
    • D78846
    • 1212823-38-5
    • SCHEMBL12526037
    • AKOS006281849
    • SB10484
    • methyl cis-3-aminocyclobutanecarboxylate
    • METHYL (1R,3R)-3-AMINOCYCLOBUTANE-1-CARBOXYLATE
    • AS-79215
    • PB39872
    • cis-Methyl 3-aminocyclobutanecarboxylate
    • DB-360202
    • SCHEMBL15563732
    • MDL: MFCD09952304
    • Inchi: 1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3
    • InChI Key: XWBSFYWZNUKOEY-UHFFFAOYSA-N
    • SMILES: O(C)C(C1CC(C1)N)=O

Computed Properties

  • Exact Mass: 129.078978594g/mol
  • Monoisotopic Mass: 129.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 52.3Ų

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Methyl 3-aminocyclobutanecarboxylate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:1206970-19-5)Methyl 3-aminocyclobutanecarboxylate
Order Number:A1038053
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:03
Price ($):2125.0
Email:sales@amadischem.com

Additional information on Methyl 3-aminocyclobutanecarboxylate

Comprehensive Overview of Methyl 3-aminocyclobutanecarboxylate (CAS No. 1206970-19-5): Properties, Applications, and Industry Insights

Methyl 3-aminocyclobutanecarboxylate (CAS No. 1206970-19-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This cyclobutane derivative, characterized by its unique aminocyclobutanecarboxylate structure, serves as a versatile building block for synthesizing complex molecules. Its molecular formula, C6H11NO2, combines a cyclobutane ring with both ester and amine functional groups, enabling diverse reactivity patterns.

In recent years, the demand for cyclic amino acid derivatives like Methyl 3-aminocyclobutanecarboxylate has surged due to their applications in drug discovery. Researchers particularly value its constrained cyclobutane backbone, which can enhance metabolic stability and bioavailability in active pharmaceutical ingredients (APIs). The compound's carboxylate methyl ester group further allows for straightforward derivatization, making it a preferred intermediate for medicinal chemistry projects targeting GPCRs and enzymes.

The synthesis of CAS 1206970-19-5 typically involves [protected reaction steps] under controlled conditions to preserve the stereochemical integrity of the 3-aminocyclobutane moiety. Analytical techniques such as HPLC, NMR, and mass spectrometry confirm its high purity (>98%), a critical parameter for pharmaceutical applications. Storage recommendations generally suggest inert atmospheres at 2-8°C to maintain stability, aligning with industry standards for amino ester compounds.

Beyond pharmaceuticals, this compound shows promise in material science as a precursor for functionalized polymers. Its rigid cyclic structure can impart unique mechanical properties when incorporated into polymer chains. Recent patent literature highlights its use in designing biodegradable materials, responding to the global push for sustainable chemistry solutions. The methyl ester group enables controlled polymerization reactions, while the primary amine facilitates cross-linking or post-polymerization modifications.

From a commercial perspective, Methyl 3-aminocyclobutanecarboxylate suppliers have reported increased inquiries from both academic and industrial sectors. Market analysts attribute this trend to growing R&D investments in small molecule therapeutics and precision agrochemicals. The compound's price point and availability are frequently discussed in chemical sourcing forums, with current production capacities meeting demand through multi-kilogram scale synthesis.

Regulatory status for 1206970-19-5 remains favorable in major markets, with proper handling precautions similar to standard laboratory chemicals. Safety data sheets emphasize standard personal protective equipment (PPE) requirements, and the compound is not currently listed in any controlled substance regulations. Environmental fate studies indicate moderate biodegradability, though proper waste disposal protocols should always be followed per local regulations.

Future research directions for 3-aminocyclobutanecarboxylic acid derivatives may explore their potential in peptide mimetics and macrocyclic compounds. The strained ring system offers interesting conformational constraints that could improve target binding affinity in drug candidates. Several published studies have already demonstrated its utility in constructing protease inhibitor scaffolds, particularly for viral targets.

For researchers considering Methyl 3-aminocyclobutanecarboxylate purchase, technical specifications should include enantiomeric purity when applicable, as many applications require specific stereochemistry. Leading fine chemical manufacturers now offer both racemic and enantiopure forms to meet diverse research needs. Analytical certificates should always accompany shipments to ensure batch-to-batch consistency for critical applications.

The compound's role in green chemistry initiatives continues to evolve, with recent publications describing catalytic methods for its preparation that reduce heavy metal waste. These advancements align with the pharmaceutical industry's increasing focus on sustainable synthesis routes. Life cycle assessment studies of cyclic amino acid building blocks suggest opportunities for further process optimization in large-scale production.

In analytical characterization, the proton NMR spectrum of Methyl 3-aminocyclobutanecarboxylate displays distinctive patterns due to the cyclobutane ring's magnetic anisotropy. The methyl ester protons typically appear as a sharp singlet around 3.7 ppm, while the amine protons show broad signals that may exchange with deuterated solvents. These spectral features aid in quality control during synthetic applications.

Academic interest in strained ring systems like cyclobutanes has resurged with advances in photochemical synthesis methods. The compound serves as an excellent case study for teaching conformational analysis and ring strain effects in advanced organic chemistry courses. Several university research groups have published innovative methodologies using this building block to demonstrate stereoselective synthesis principles.

Looking ahead, the development of continuous flow processes for manufacturing CAS 1206970-19-5 may address scalability challenges while improving safety profiles. Early adopters in the contract research organization sector report successful kilogram-scale productions using flow chemistry setups, reducing batch variability compared to traditional methods.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1206970-19-5)Methyl 3-aminocyclobutanecarboxylate
A1038053
Purity:99%
Quantity:10g
Price ($):2125.0
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